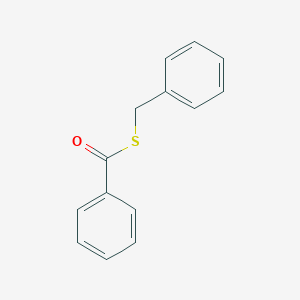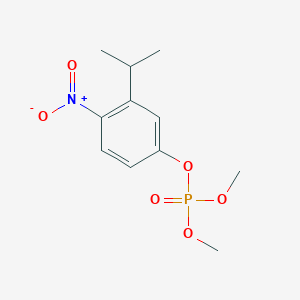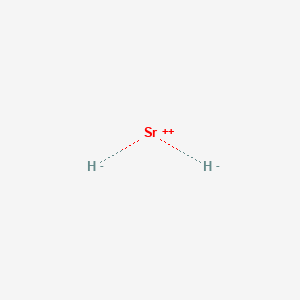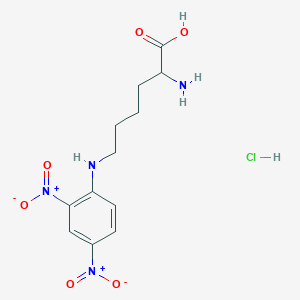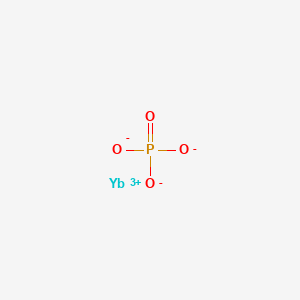
Sodium perborate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium perborate monohydrate is a chemical compound with the formula NaBO3·H2O. It is a white, odorless, water-soluble powder widely used in various applications due to its oxidative properties. This compound releases hydrogen peroxide when dissolved in water, making it an effective bleaching and disinfecting agent .
Wirkmechanismus
Target of Action
Sodium perborate monohydrate primarily targets microbial cells and is used as a disinfectant . It is also used in dentistry for the removal of phlegm, mucus, or other secretions associated with occasional sores in the mouth . In ophthalmic preparations, it is used as a preservative for products used for dry eye .
Mode of Action
This compound acts as a source of active oxygen . In contact with water, it hydrolyzes to form hydrogen peroxide and borate . As an antiseptic, the formation of hydrogen peroxide oxidizes the cellular components of the surrounding bacteria, effectively killing them .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the generation of hydrogen peroxide through hydrolysis . This hydrogen peroxide then interacts with microbial cells, causing oxidative damage that leads to cell death .
Pharmacokinetics
It is known to be very soluble in water , which would facilitate its distribution in aqueous environments. The compound rapidly degrades to harmless byproducts , suggesting a short half-life.
Result of Action
The primary result of this compound’s action is the oxidative damage and subsequent death of microbial cells . This makes it effective as a disinfectant in various applications, including medical instrument sterilization and oral health .
Action Environment
This compound is stable and reactive in aqueous environments . It releases hydrogen peroxide when in contact with water , which is crucial for its antimicrobial action Environmental factors such as pH and temperature could potentially influence the rate of this reaction and thus the efficacy of the compound.
Biochemische Analyse
Biochemical Properties
It is known to release nascent oxygen at elevated temperatures . This release of oxygen could potentially interact with various enzymes and proteins, particularly those involved in oxidative processes.
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium perborate monohydrate is known to release oxygen at elevated temperatures . Over time, this could potentially lead to changes in the cellular environment, particularly in terms of oxidative stress. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium perborate monohydrate can be synthesized by treating sodium borate with a solution of hydrogen peroxide and sodium hydroxide. This reaction typically occurs at room temperature and results in the formation of sodium perborate, which can then be dehydrated to obtain the monohydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by the controlled dehydration of polyhydrated perborates at around 50°C in a vacuum. This method ensures the stability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium perborate monohydrate primarily undergoes oxidation reactions due to its ability to release hydrogen peroxide. It can also participate in hydrolysis reactions when in contact with water .
Common Reagents and Conditions:
Oxidation: this compound is used with acetic acid to generate powerful oxidation species.
Hydrolysis: In aqueous solutions, this compound hydrolyzes to produce hydrogen peroxide and borate.
Major Products:
Oxidation Products: Carboxylic acids, diacetoxyiodoarenes, and N-oxides.
Hydrolysis Products: Hydrogen peroxide and borate.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Sodium Percarbonate: Like sodium perborate, sodium percarbonate releases hydrogen peroxide upon dissolution in water.
Sodium Perphosphate: This compound also releases hydrogen peroxide but is less commonly used due to its higher cost and lower stability.
Uniqueness of Sodium Perborate Monohydrate: this compound offers a unique combination of stability, ease of handling, and high oxidative potential. It provides a higher available oxygen content compared to its tetrahydrate form, making it more efficient in applications requiring strong oxidative properties .
Eigenschaften
CAS-Nummer |
10332-33-9 |
|---|---|
Molekularformel |
BH3NaO4 |
Molekulargewicht |
100.82 g/mol |
IUPAC-Name |
sodium;oxidooxy(oxo)borane;hydrate |
InChI |
InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2 |
InChI-Schlüssel |
NUFUTDNNBBRJOH-UHFFFAOYSA-N |
SMILES |
B(=O)O[O-].O.[Na+] |
Kanonische SMILES |
B(=O)OO.O.[Na] |
Key on ui other cas no. |
10332-33-9 |
Verwandte CAS-Nummern |
11138-47-9 (Parent) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Q1: How does sodium perborate monohydrate function as a bleaching agent in detergents?
A1: this compound acts as a source of hydrogen peroxide (H₂O₂) in detergents. Upon contact with water, PBS1 decomposes, releasing H₂O₂, which then acts as a bleaching agent by oxidizing colored stains and breaking them down into colorless compounds. []
Q2: Is the bleaching efficacy of this compound affected by factors like pH and temperature?
A2: Yes, the bleaching efficiency of PBS1 is significantly influenced by both pH and temperature. Studies demonstrate that the biocidal efficiency of PBS1 is enhanced in alkaline conditions. [] Additionally, higher temperatures accelerate the decomposition of PBS1, leading to faster release of H₂O₂ and enhanced bleaching action. [, ]
Q3: Can this compound be combined with other bleaching agents to improve its efficacy?
A3: Research indicates that combining this compound with other bleaching systems, like diperoxydodecanedioic acid, can synergistically enhance the overall bleaching effect, particularly in detergent formulations. []
Q4: What is the impact of denture cleansers containing this compound on the surface roughness of dental materials?
A4: Studies show that prolonged exposure to denture cleansers containing this compound can increase the surface roughness of both heat-polymerized acrylic resins and cobalt-chromium alloys used in dentures. [, ] This increased roughness might contribute to microbial colonization and biofilm formation.
Q5: Has this compound been explored in applications beyond detergents and denture cleansers?
A7: Yes, PBS1 has shown potential in the production of alkali-activated foams. When added as a foaming agent to fly ash-based mixtures, PBS1 contributes to the creation of lightweight, porous materials with promising mechanical properties. []
Q6: How does the stability of this compound vary under different storage conditions?
A8: this compound, particularly its effervescent form, is known to be sensitive to moisture and air exposure. Studies indicate a significant decrease in effervescent oxygen content when ESP is exposed to ambient conditions. [] This highlights the need for appropriate packaging and storage conditions to maintain its stability and efficacy over time.
Q7: Are there specific formulation strategies to enhance the stability or solubility of this compound in various applications?
A9: Research suggests that incorporating specific additives, like magnesium silicate, sodium acid pyrophosphate, and polyethylene glycol dialkyl ether copolymers, can improve the storage stability and regulate the viscosity of liquid detergent formulations containing this compound. [] Further research is crucial to explore additional formulation strategies for different applications.
Q8: What is the significance of dissolution rate in the context of this compound applications?
A10: The dissolution rate of PBS1 directly impacts its efficacy in applications like detergents and bleaching agents. Faster dissolution leads to quicker release of active oxygen, enhancing the speed and effectiveness of stain removal and disinfection. []
Q9: Are there factors influencing the dissolution rate of this compound?
A11: Research suggests that factors like particle size, morphology, and the presence of other ingredients in a formulation can significantly affect the dissolution rate of PBS1. [] For instance, smaller particle sizes generally exhibit faster dissolution due to increased surface area for interaction with the solvent.
Q10: How can the dissolution rate of this compound be improved for enhanced performance?
A12: Studies highlight that producing this compound with specific properties, such as a high bulk density and a specific surface area, can lead to a higher rate of dissolution. [, ] This highlights the importance of controlling manufacturing parameters to optimize the physical characteristics of PBS1 for desired applications.
Q11: What are the potential risks associated with the use of this compound, particularly in ocular applications?
A13: Research using the rabbit low-volume eye test indicates that this compound, while generally considered a mild irritant, can cause ocular irritation. [] The severity of irritation appears to be concentration-dependent, with higher concentrations causing more significant damage to corneal epithelium and stroma.
Q12: What analytical techniques are commonly employed to determine the concentration of hydrogen peroxide released from this compound in various settings?
A15: Electrochemical techniques, such as differential pulse polarography and current sampled polarography, have proven effective in accurately measuring hydrogen peroxide concentrations in solutions containing this compound. [] These techniques allow for real-time monitoring of peroxide decomposition, providing valuable insights into the kinetics of the process.
Q13: How can analytical methods be validated to ensure accurate and reliable measurement of this compound and its degradation products?
A16: Validation of analytical methods for PBS1 and its byproducts involves rigorous assessment of parameters like accuracy, precision, and specificity. [] Interlaboratory tests, where multiple laboratories analyze identical samples using a standardized method, are crucial for evaluating the robustness and reproducibility of the analytical procedure. [, ]
Q14: What are some key milestones in the research and development of this compound and its applications?
A17: The development of efficient and commercially viable production processes for PBS1, including fluidized-bed dehydration and microwave heating techniques, has been crucial for its widespread use. [, ] Additionally, the exploration of alternative applications for PBS1, such as in alkali-activated foams, opens new avenues for its utilization in material science and engineering.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

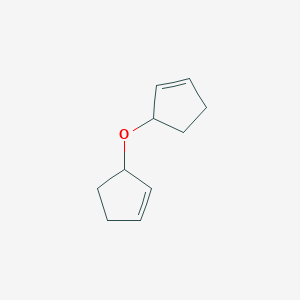
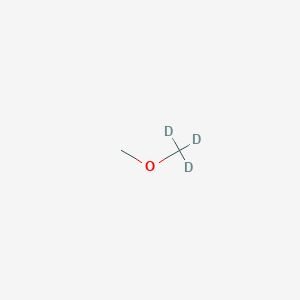
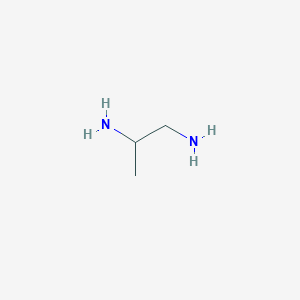
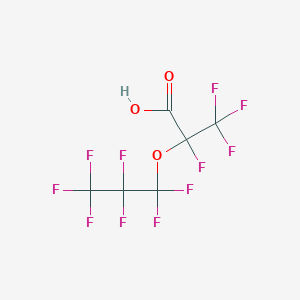
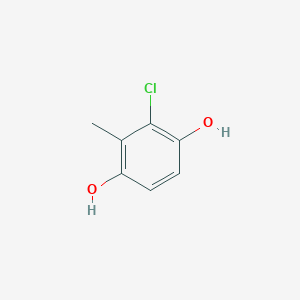

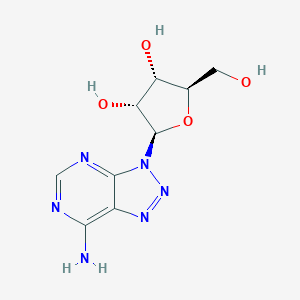
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
